molecular formula C10H20N2O2 B14905020 2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide

2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide

Cat. No.: B14905020
M. Wt: 200.28 g/mol
InChI Key: OWLUZUSPAFPUCX-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C10H20N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a methoxy group and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide typically involves the reaction of 2-methoxyacetamide with piperidine under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like sodium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)ethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-N-(2-(morpholin-4-yl)ethyl)acetamide: Contains a morpholine ring instead of a piperidine ring, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-methoxy-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C10H20N2O2/c1-14-9-10(13)11-5-8-12-6-3-2-4-7-12/h2-9H2,1H3,(H,11,13)

InChI Key

OWLUZUSPAFPUCX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCN1CCCCC1

Origin of Product

United States

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